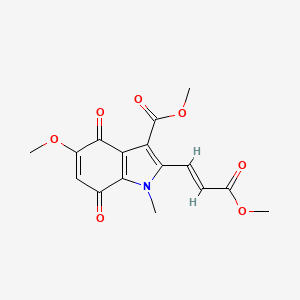![molecular formula C14H12N2O2 B12950439 1,1'-([2,2'-Bipyridine]-4,4'-diyl)diethanone](/img/structure/B12950439.png)
1,1'-([2,2'-Bipyridine]-4,4'-diyl)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone is an organic compound with the molecular formula C14H12N2O2. It is a derivative of bipyridine, where two pyridine rings are connected through a central ethane-1,1-diyl bridge. This compound is known for its unique chemical properties and its ability to form complexes with various metal ions, making it valuable in coordination chemistry and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone can be synthesized through several methods. One common approach involves the reaction of 2,2’-bipyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The bipyridine rings can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or alkyl halides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of 1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone.
Reduction: Corresponding alcohols.
Substitution: Various substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: The compound is explored for its potential in biological imaging and as a probe for studying metal ion interactions in biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to coordinate with metals and form stable structures.
Mecanismo De Acción
The mechanism of action of 1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone primarily involves its ability to chelate metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with metal ions. These complexes can participate in various catalytic and electronic processes, depending on the nature of the metal and the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the ethanone groups.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
1,10-Phenanthroline: A related compound with a similar structure but different electronic properties.
Uniqueness
1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in forming specific metal complexes and in applications where precise control over coordination chemistry is required.
Propiedades
Fórmula molecular |
C14H12N2O2 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
1-[2-(4-acetylpyridin-2-yl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C14H12N2O2/c1-9(17)11-3-5-15-13(7-11)14-8-12(10(2)18)4-6-16-14/h3-8H,1-2H3 |
Clave InChI |
NMJBVTJAIGXUMY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)






![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)

![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)
![4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline](/img/structure/B12950407.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)


